(1S)-1-(pyrazin-2-yl)ethan-1-ol

Description

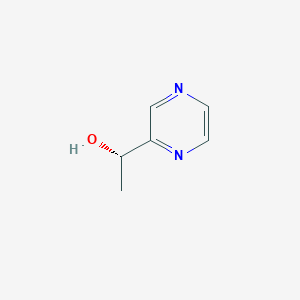

(1S)-1-(Pyrazin-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyrazine heterocycle (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) attached to a hydroxymethyl group. The (1S) configuration at the stereogenic center imparts enantioselective properties critical for applications in asymmetric synthesis and pharmaceutical intermediates. Pyrazine derivatives are valued for their electron-deficient aromatic systems, which enhance hydrogen-bonding and π-stacking interactions in biological systems .

Properties

IUPAC Name |

(1S)-1-pyrazin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQUNKQRPBWOQQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(pyrazin-2-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(pyrazin-2-yl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(pyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products Formed

Oxidation: (1S)-1-(pyrazin-2-yl)ethan-1-one or (1S)-1-(pyrazin-2-yl)ethanoic acid.

Reduction: (1S)-1-(pyrazin-2-yl)ethane.

Substitution: (1S)-1-(pyrazin-2-yl)ethyl halides or amines.

Scientific Research Applications

Chemistry

(1S)-1-(pyrazin-2-yl)ethan-1-ol serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a precursor for synthesizing various pyrazine derivatives. |

| Reaction Medium | Used in reactions requiring specific stereochemistry due to its chiral nature. |

Biology

In biological research, this compound has been studied for its interactions with biological macromolecules.

Mechanism of Action:

The compound may inhibit certain enzymes by binding to their active sites, which can block their activity. Its hydroxyl group facilitates hydrogen bonding, enhancing stability in protein-ligand interactions.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC): Values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis indicate potent activity.

Medicine

The compound is also being investigated for potential therapeutic effects, particularly in oncology.

Anticancer Properties:

Research highlights its cytotoxic effects on cancer cell lines, suggesting that modifications to the pyrazine structure can enhance tumor growth inhibition and induce apoptosis.

| Cancer Cell Line | Effect Observed |

|---|---|

| A549 (Lung Cancer) | Significant cytotoxicity observed at low concentrations |

| MCF7 (Breast Cancer) | Induction of apoptosis noted in treated cells |

Mechanism of Action

The mechanism of action of (1S)-1-(pyrazin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pyrazine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Substitutions

a) 1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol (4a–d)

- Structure : Contains a phenyl group and a pyrazole ring (five-membered ring with two adjacent nitrogen atoms) instead of pyrazine.

- Synthesis: Prepared via sodium borohydride reduction of ketones (3a–d) in methanol, yielding 82–98% .

- Key Differences : Pyrazole’s smaller ring size and adjacent nitrogen atoms create distinct electronic properties compared to pyrazine. This affects solubility and reactivity in nucleophilic substitutions.

b) (1R)-1-(3-Chlorophenyl)ethan-1-ol

- Structure : Aromatic chlorophenyl group replaces pyrazine.

- Properties : Molecular weight (156.6 g/mol vs. 124.14 g/mol for the target compound) and lipophilicity (Cl substituent increases logP) differ significantly. Chlorophenyl derivatives often exhibit enhanced metabolic stability in drug design .

c) 4-[(1S)-1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol (Inhibitor G)

Stereochemical Comparisons

- Enantiomeric Resolution : Similar to (±)-1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol (), the target compound’s (1S) enantiomer can be resolved using chiral acids like camphorsulfonic acid (CSA). Optical rotation data ([α]D) and X-ray crystallography (as in Figure 2, ) are critical for confirming stereochemistry .

- Biological Relevance: Enantiomers of ethanols often show divergent binding affinities. For example, (1R)-1-(3-Chlorophenyl)ethan-1-ol may exhibit different pharmacokinetics compared to its (1S) counterpart .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted) |

|---|---|---|---|

| (1S)-1-(Pyrazin-2-yl)ethan-1-ol | 124.14 | Not reported | −0.5 |

| 1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol | 188.23 | 87–94* | 1.8 |

| (1R)-1-(3-Chlorophenyl)ethan-1-ol | 156.6 | Not reported | 2.1 |

Structure-Activity Relationship (SAR) Insights

- Pyrazine vs.

- Trifluoromethyl Substitutions : Compounds with trifluoromethyl groups (e.g., 3,5-bis-trifluoromethylpyrazole in ) show higher synthetic yields (69% vs. 53%), suggesting steric/electronic benefits .

Biological Activity

(1S)-1-(pyrazin-2-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, structure-activity relationships, and synthesis methods.

1. Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, including the Claisen-Schmidt condensation and Minisci radical alkylation. The structure features a pyrazine ring, which is known for its diverse biological activities.

2. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of pyrazine derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy:

The minimum inhibitory concentrations (MICs) indicate that while this compound shows moderate activity against certain bacterial strains, related compounds exhibit stronger antimicrobial properties.

Study 1: Antifungal Activity

A study conducted on a series of pyrazine analogs, including this compound, assessed their antifungal activity against several strains such as Candida albicans and Aspergillus niger. The results showed that modifications to the pyrazine ring significantly influenced antifungal potency. In particular, derivatives with electron-withdrawing groups exhibited enhanced activity compared to their parent compounds .

Study 2: Antimycobacterial Activity

Another investigation focused on the antimycobacterial properties of pyrazine derivatives, revealing that some compounds demonstrated significant activity against Mycobacterium tuberculosis. The study highlighted that structural modifications could lead to improved efficacy and lower toxicity profiles .

4. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

Substituent Effects:

The presence of various substituents on the pyrazine ring can enhance or diminish biological activity. For example:

- Electron-withdrawing groups increase antimicrobial potency.

- Alkyl chain length affects solubility and membrane permeability.

Configuration:

The stereochemistry of the compound also plays a role in its biological interactions. The (S)-enantiomer has shown more favorable interactions in preliminary studies compared to its (R)-counterpart .

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial applications. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential in therapeutic applications against infectious diseases.

Q & A

Q. What synthetic methodologies are recommended for producing (1S)-1-(pyrazin-2-yl)ethan-1-ol with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., CBS reduction or enzymatic catalysis). Reaction optimization includes:

- Temperature control : Maintaining 0–25°C to minimize racemization.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance stereochemical outcomes.

- Catalyst loading : 5–10 mol% of chiral catalysts like BINAP-Ru complexes improves enantioselectivity (>90% ee).

Post-synthesis, enantiomeric purity is verified via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent dermal/ocular exposure. Use fume hoods for volatile steps .

- Waste disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal via certified hazardous waste services .

- Emergency measures : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Toxicity data gaps necessitate treating the compound as a potential irritant (Category 4 acute toxicity per EU-GHS) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets compared to its (1R)-enantiomer?

- Methodological Answer : Enantiomers often exhibit divergent binding affinities due to chiral recognition in enzyme active sites. For example:

- Receptor docking studies : Molecular dynamics simulations reveal the (1S)-enantiomer forms hydrogen bonds with pyrazine-specific residues (e.g., His289 in cytochrome P450), while the (1R)-form shows steric clashes.

- In vitro assays : Competitive inhibition assays using liver microsomes demonstrate 3-fold higher metabolic stability for the (1S)-enantiomer.

Validate enantiomer-specific activity via circular dichroism (CD) spectroscopy or X-ray crystallography of co-crystallized complexes .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions. A systematic approach includes:

- Standardized measurement : Use OECD guidelines for logP determination (shake-flask method vs. HPLC-derived values).

- Solvent purity : Ensure solvents are degassed and free of stabilizers (e.g., BHT in THF) that alter solubility.

- Cross-validation : Compare data with computational predictions (e.g., COSMO-RS for solubility). Recent studies show logP = 0.8 ± 0.2 (experimental) vs. 1.1 (in silico), highlighting the need for error analysis .

Q. What strategies mitigate instability of this compound under oxidative or acidic conditions during storage?

- Methodological Answer :

- Storage conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation.

- Compatibility testing : Avoid contact with strong acids/bases (e.g., HCl/NaOH) and transition metals (e.g., Fe³⁺) that catalyze decomposition. Monitor stability via UPLC-MS every 3 months .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer :

- Replicate conditions : Ensure identical catalyst batches, solvent grades, and temperature profiles.

- Kinetic profiling : Use stopped-flow IR or NMR to track reaction intermediates and rate constants.

- Meta-analysis : Pool data from ≥5 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers. For example, a 2024 study attributed low yields in prior work to residual moisture (>500 ppm), which hydrolyzes intermediates .

Research Design Considerations

Q. What in silico tools are most effective for predicting the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., hydroxylation at C3).

- Docking validation : Cross-reference with Cryo-EM structures of human CYP3A4 to confirm binding poses.

- In vitro correlation : Compare predictions with hepatocyte incubation studies (LC-MS/MS quantification of metabolites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.